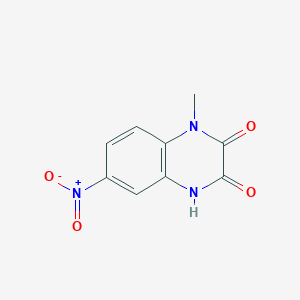

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione

Description

Historical Context and Development

The development of this compound emerged from the broader exploration of quinoxaline-2,3-dione derivatives that began gaining momentum in neuropharmacological research during the late 20th century. The foundational work establishing quinoxaline-2,3-dione as a core scaffold traces back to fundamental organic chemistry principles, where the bicyclic structure was recognized for its stability and potential for diverse chemical modifications. The specific synthesis of this compound was achieved through systematic nitration protocols applied to quinoxaline-2,3-dione precursors, followed by selective methylation at the nitrogen position.

The historical trajectory of this compound's development reflects the broader scientific endeavor to create selective modulators of glutamate receptor systems. Early investigations focused on understanding how structural modifications to the quinoxaline core could enhance selectivity and potency against specific receptor subtypes. The introduction of the nitro group at the 6-position was particularly significant, as this substitution pattern was found to confer distinct pharmacological properties compared to other positional isomers. The methylation at the N1 position represented a further refinement, aimed at optimizing binding characteristics and potentially altering the compound's pharmacokinetic properties.

The synthetic methodology for producing this compound has evolved considerably since its initial preparation. Early synthetic approaches relied on multi-step procedures involving cyclocondensation reactions between appropriately substituted o-phenylenediamine derivatives and oxalic acid, followed by selective nitration and methylation steps. Modern synthetic strategies have incorporated microwave-assisted synthesis and phase transfer catalysis to improve yields and reduce reaction times. These methodological advances have made the compound more accessible for research applications and have facilitated broader investigation of its properties.

Classification within Quinoxaline-2,3-Dione Derivatives

This compound belongs to the broader class of quinoxaline-2,3-dione derivatives, which represent a significant family of heterocyclic compounds with diverse biological activities. The quinoxaline-2,3-dione core structure consists of a fused benzene and pyrazine ring system with ketone functionalities at the 2 and 3 positions, creating a bicyclic framework that serves as a scaffold for various pharmacologically active compounds. Within this classification, this compound is specifically categorized as a disubstituted derivative, bearing both electron-donating (methyl) and electron-withdrawing (nitro) substituents.

The structural classification of this compound reveals several important features that distinguish it from other quinoxaline derivatives. The presence of the nitro group at the 6-position places it among the nitroquinoxaline subclass, which is known for enhanced biological activity compared to unsubstituted analogues. The methylation at the N1 position further classifies it as an N-alkylated derivative, a modification that typically affects the compound's solubility characteristics and receptor binding properties. This dual substitution pattern creates a unique pharmacophore that combines the electrophilic nature of the nitro group with the lipophilic character of the methyl substituent.

Comparative analysis within the quinoxaline-2,3-dione family reveals that this compound shares structural similarities with several clinically relevant compounds while maintaining distinct pharmacological properties. The compound's classification as a competitive antagonist of glutamate receptors places it alongside other therapeutically important quinoxaline derivatives, though its specific substitution pattern confers unique selectivity profiles. Recent structural studies have demonstrated that the spatial arrangement of the methyl and nitro substituents creates specific binding interactions that differentiate this compound from closely related analogues.

| Compound Class | Substitution Pattern | Key Properties |

|---|---|---|

| Quinoxaline-2,3-dione | Unsubstituted core | Basic antagonist activity |

| 6-Nitroquinoxaline-2,3-dione | Nitro at C6 | Enhanced potency |

| 1-Methyl-6-nitroquinoxaline-2,3-dione | Methyl at N1, Nitro at C6 | Selective binding profile |

| 1,4-Dimethyl-6-nitroquinoxaline-2,3-dione | Methyl at N1 and N4, Nitro at C6 | Altered pharmacokinetics |

Significance in Glutamatergic Research

The significance of this compound in glutamatergic research stems from its ability to modulate excitatory neurotransmission through selective interaction with glutamate receptor systems. Glutamate, as the primary excitatory neurotransmitter in the central nervous system, mediates critical processes including synaptic plasticity, learning, and memory formation, making compounds that can selectively modulate these pathways invaluable research tools. The compound's unique structural features enable it to function as a competitive antagonist at specific glutamate receptor subtypes, providing researchers with a means to dissect the complex roles of different receptor populations in neuronal signaling.

Mechanistic studies have revealed that this compound exerts its effects primarily through competitive inhibition of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptors. The compound's binding to these receptors effectively blocks glutamate-mediated excitatory transmission, allowing researchers to isolate and study gamma-aminobutyric acid-mediated inhibitory processes. This selective antagonism has proven particularly valuable in electrophysiological studies where precise control over excitatory drive is essential for understanding circuit function.

The compound's research applications extend beyond basic neuroscience to include investigations of neuroprotection and neurodegenerative processes. Studies have demonstrated that selective blockade of glutamate receptors using compounds like this compound can provide neuroprotective effects in models of ischemia and excitotoxicity. These findings have important implications for understanding how excessive glutamate signaling contributes to neuronal damage and death in pathological conditions. The compound's ability to modulate synaptic transmission while maintaining selectivity for specific receptor subtypes makes it an ideal tool for probing the therapeutic potential of glutamate receptor antagonism.

Recent investigations have also explored the compound's effects on synaptic plasticity mechanisms, particularly in hippocampal circuits involved in learning and memory. Researchers have utilized this compound to investigate the specific contributions of different glutamate receptor subtypes to long-term potentiation and long-term depression, fundamental processes underlying synaptic modification. The compound's selective antagonism allows for precise dissection of the receptor-specific mechanisms that govern these plasticity phenomena, providing insights into the molecular basis of learning and memory formation.

Relationship to 6-nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide, 6-cyano-7-nitroquinoxaline-2,3-dione, and 6,7-dinitroquinoxaline-2,3-dione Antagonists

The relationship between this compound and other prominent quinoxaline-based antagonists reveals important structure-activity relationships that govern selectivity and potency at glutamate receptors. 6-nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide represents a more potent and selective antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, with an inhibitory concentration achieving fifty percent inhibition of 0.15 micromolar compared to the higher concentrations typically required for this compound. The enhanced potency of 6-nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide is attributed to its expanded aromatic system and the presence of the sulfonamide group, which provides additional binding interactions with the receptor.

6-cyano-7-nitroquinoxaline-2,3-dione demonstrates a different selectivity profile compared to this compound, functioning as a competitive antagonist with inhibitory concentration achieving fifty percent inhibition values of 0.3 micromolar for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and 1.5 micromolar for kainate receptors. The presence of both cyano and nitro substituents in 6-cyano-7-nitroquinoxaline-2,3-dione creates a highly electron-deficient aromatic system that enhances binding affinity compared to the singly substituted this compound. Importantly, 6-cyano-7-nitroquinoxaline-2,3-dione also exhibits antagonist activity at the glycine modulatory site of N-methyl-D-aspartate receptors, with an inhibitory concentration achieving fifty percent inhibition of 25 micromolar, whereas this compound shows minimal activity at these sites.

6,7-dinitroquinoxaline-2,3-dione exhibits unique pharmacological properties that distinguish it from this compound, particularly in its selectivity for thalamic reticular nucleus neurons. Unlike this compound, which functions primarily as an antagonist, 6,7-dinitroquinoxaline-2,3-dione demonstrates partial agonist activity at alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in certain neuronal populations. This partial agonism results in selective depolarization of thalamic reticular nucleus neurons while producing minimal effects on ventrobasal thalamocortical neurons, suggesting distinct receptor populations or auxiliary subunit compositions between these cell types.

| Compound | AMPA IC50 | Kainate IC50 | Unique Properties |

|---|---|---|---|

| This compound | Mid-micromolar range | Mid-micromolar range | N-methylated derivative |

| 6-nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide | 0.15 μM | 4.8 μM | High selectivity, sulfonamide group |

| 6-cyano-7-nitroquinoxaline-2,3-dione | 0.3 μM | 1.5 μM | NMDA glycine site activity |

| 6,7-dinitroquinoxaline-2,3-dione | Variable | Variable | Partial agonist properties |

The mechanistic differences between these compounds highlight the importance of specific structural features in determining pharmacological profiles. Recent crystallographic studies have revealed that the binding modes of these quinoxaline derivatives can vary significantly depending on the presence of transmembrane alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory proteins. In the presence of these auxiliary subunits, compounds like 6-cyano-7-nitroquinoxaline-2,3-dione can function as partial agonists rather than pure antagonists, demonstrating that the cellular context significantly influences compound activity. This finding has important implications for understanding how this compound might behave in different neuronal populations and suggests that its effects may be modulated by the expression of specific auxiliary proteins.

Propriétés

IUPAC Name |

4-methyl-7-nitro-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)10-8(13)9(11)14/h2-4H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLOMHHYFYUDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396591 | |

| Record name | 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90323-30-1 | |

| Record name | 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Cyclocondensation Step

The fundamental step in synthesizing 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione is the formation of the quinoxaline-2,3-dione core. This is typically achieved by the cyclocondensation of an appropriately substituted o-phenylenediamine with oxalic acid or its derivatives under acidic conditions.

- Reaction:

$$ \text{o-phenylenediamine derivative} + \text{oxalic acid} \rightarrow \text{quinoxaline-2,3-dione} $$ - Conditions: Acidic medium (e.g., hydrochloric acid), reflux or microwave irradiation to enhance yield and reduce reaction time.

- Yield: Microwave-assisted methods have shown improved yields compared to conventional reflux (up to 85% vs. lower yields conventionally).

Nitration at the 6-Position

Selective nitration is performed on the quinoxaline-2,3-dione intermediate to introduce the nitro group at the 6-position.

- Reagents: Mixed acid system (nitric acid and sulfuric acid).

- Temperature: Controlled low temperature (0–5°C) to prevent over-nitration and side reactions.

- Mechanism: Electrophilic aromatic substitution directed by the electron-deficient quinoxaline ring system.

- Notes: Careful control of stoichiometry and temperature is critical for regioselectivity and yield optimization.

Methylation at the 1-Position

Methylation of the nitrogen at the 1-position is typically achieved via nucleophilic substitution.

- Reagents: Methyl iodide or dimethyl sulfate as methylating agents.

- Base: Potassium carbonate or similar bases to deprotonate the nitrogen and facilitate SN2 reaction.

- Conditions: Mild heating in polar aprotic solvents (e.g., acetone, DMF).

- Outcome: Introduction of the methyl group on the nitrogen, yielding 1-methyl-6-nitroquinoxaline-2,3-dione.

Industrial and Laboratory Scale Production

Industrial synthesis focuses on optimizing reaction parameters to maximize yield and purity:

| Step | Key Parameters | Notes |

|---|---|---|

| Cyclocondensation | Acid concentration, temperature | Microwave irradiation improves yield |

| Nitration | Temperature (0–5°C), acid ratio | Avoids over-nitration |

| Methylation | Base type, methylating agent ratio | Stoichiometric control critical |

| Purification | Recrystallization, chromatography | Ethanol/water or ethyl acetate/hexane |

Purification methods such as column chromatography (silica gel) or recrystallization ensure purity >95%.

Mechanistic Insights

- Cyclocondensation: The diamine nucleophilically attacks the oxalic acid carbonyls, forming the quinoxaline ring with two keto groups at positions 2 and 3.

- Nitration: Electrophilic aromatic substitution by the nitronium ion (NO₂⁺) occurs preferentially at the 6-position due to electronic effects of the dione moiety.

- Methylation: The lone pair on the nitrogen at position 1 attacks the methylating agent in an SN2 fashion, forming the N-methylated product.

Analytical and Structural Confirmation

- Spectroscopy:

- ¹H NMR: Methyl group signal at δ ~3.5 ppm; aromatic protons near δ 8.5–9.0 ppm.

- ¹³C NMR and 2D NMR (COSY, HSQC, HMBC): Confirm connectivity and substitution pattern.

- FT-IR: Nitro group stretching at ~1520 cm⁻¹; carbonyl stretches of dione at ~1700 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with C9H7N3O4 (molecular weight 221.17 g/mol).

- X-ray Crystallography: Provides detailed bond lengths and angles, confirming planar quinoxaline core and nitro group orientation, which influences reactivity and solid-state properties.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation | o-Phenylenediamine + oxalic acid, HCl, reflux or microwave | 70–85 | Microwave improves yield and time |

| Nitration | HNO3/H2SO4, 0–5°C | 60–75 | Temperature control critical |

| Methylation | Methyl iodide, K2CO3, acetone, mild heat | 80–90 | Stoichiometric control improves yield |

| Purification | Recrystallization or silica gel chromatography | >95 purity | Essential for analytical grade |

Research Findings and Notes

- Microwave-assisted cyclocondensation significantly reduces reaction time and increases yield compared to conventional heating.

- Controlled nitration avoids multiple substitutions and degradation of the quinoxaline core.

- Methylation is best performed after nitration to avoid complications in regioselectivity and reactivity.

- Purity and structural confirmation rely on a combination of chromatographic and spectroscopic techniques, with X-ray crystallography providing definitive structural data.

- Alternative synthetic routes include condensation with substituted cinnamils or use of iminoethanone intermediates catalyzed by hypervalent iodine, but these are less common for this specific compound.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Reduction Products: 1-methyl-6-aminoquinoxaline-2,3(1H,4H)-dione.

Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-6-nitroquinoxaline-2,3(1H,4H)-dione and its derivatives have been extensively studied for their anticonvulsant properties . Research indicates that certain quinoxaline derivatives can effectively inhibit seizures in animal models, suggesting potential use in treating epilepsy .

Case Study: Anticonvulsant Activity

- A study synthesized a series of quinoxaline derivatives, including this compound, and evaluated their anticonvulsant activity using the maximal electroshock (MES) seizure test. The results demonstrated significant anticonvulsant effects compared to standard drugs .

Neuroscience

In the field of neuroscience, this compound is recognized for its role as a selective antagonist for specific glutamate receptors. This property is particularly valuable in research focused on neurodegenerative diseases and excitotoxicity.

Case Study: Glutamate Receptor Antagonism

- A study investigated the compound's ability to selectively inhibit GluN3-containing NMDA receptors. The findings revealed that structural differences between receptor subtypes could be exploited to develop selective ligands for therapeutic applications . This selectivity may help mitigate side effects associated with broader-spectrum NMDA antagonists.

Therapeutic Potential

The compound has also been explored for its potential as an anticancer agent . Studies have indicated that quinoxaline derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Activity

Mécanisme D'action

The mechanism of action of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dione structure may also participate in redox cycling, generating reactive oxygen species that can affect cellular pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues

The quinoxaline-2,3-dione scaffold allows diverse substitutions, leading to variations in physicochemical properties and biological activities. Key analogues include:

Pharmacological and Functional Comparisons

- Corrosion Inhibition: Diallyl-substituted nitro and chloro analogues (e.g., 1,4-diallyl-6-nitroquinoxaline-2,3-dione) demonstrate corrosion inhibition on mild steel in acidic environments, attributed to their planar structure and electron-deficient aromatic rings .

Physicochemical Properties

- Polarity and Reactivity: The nitro group in 1-methyl-6-nitroquinoxaline-2,3-dione increases molecular polarity compared to chloro or methyl substituents.

- Thermal Stability: Methyl and nitro substituents contribute to high melting points (>300°C), as seen in related quinazolinone derivatives .

Activité Biologique

Overview

1-Methyl-6-nitroquinoxaline-2,3(1H,4H)-dione (CAS No. 90323-30-1) is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure features a nitro group and a dione moiety, which contribute to its chemical reactivity and biological effects.

- Molecular Formula : C₉H₇N₃O₄

- Molecular Weight : 221.17 g/mol

- Chemical Structure : The compound consists of a quinoxaline core with a methyl and nitro substituent.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction in biological systems to form reactive intermediates. These intermediates may interact with cellular components, influencing various biochemical pathways. Additionally, the dione structure allows for redox cycling, potentially generating reactive oxygen species (ROS) that can modulate cellular signaling and induce oxidative stress .

Neuropharmacological Effects

Research has demonstrated that derivatives of quinoxaline-2,3-dione exhibit neuropharmacological properties. For instance, studies involving ethidium bromide-induced demyelination in rats showed that certain quinoxaline derivatives could reverse muscle weakness and improve locomotor activity . This suggests potential applications in treating neurodegenerative conditions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated significant inhibition against Candida albicans, with inhibition zones reaching up to 11 mm .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Quinoxaline | Parent compound; broad biological activities | General pharmacological effects |

| 6-Nitroquinoxaline-2,3(1H,4H)-dione | Lacks methyl group; similar properties | Antimicrobial and neuroprotective |

| 1-Methylquinoxaline-2,3(1H,4H)-dione | Lacks nitro group; altered redox properties | Reduced biological activity |

The unique combination of the nitro and dione functionalities in this compound differentiates it from its analogs. This structural uniqueness may enhance its reactivity and biological interactions compared to other quinoxalines .

Neuropharmacological Evaluation

A study conducted on the neuropharmacological effects of quinoxaline derivatives involved various behavioral tests such as the open field exploratory behavior test and the rota rod test. The results indicated significant improvements in motor coordination and strength in treated rats compared to controls subjected to ethidium bromide-induced demyelination .

Antimicrobial Screening

In antimicrobial assays, several derivatives of this compound were screened against multiple bacterial strains. The findings revealed that while some compounds showed limited activity against common pathogens like Staphylococcus aureus and Escherichia coli, they were particularly effective against Candida albicans, suggesting potential for antifungal applications .

Q & A

Q. Answer :

- Nitration : Proceeds via electrophilic aromatic substitution (EAS). The quinoxaline-dione’s electron-deficient ring directs nitronium ion (NO₂⁺) attack to the 6-position. Kinetic control (low temperature) prevents multiple nitrations .

- Methylation : Typically involves SN2 alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). The 1-position nitrogen’s lone pair facilitates nucleophilic attack on the methylating agent .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer :

Modify substituents to probe electronic and steric effects:

- Nitro group replacement : Test –CF₃, –CN, or –SO₂R to alter electron-withdrawing capacity .

- Methyl group variation : Substitute with ethyl, propyl, or aryl groups to assess steric tolerance.

- Ring expansion : Synthesize benzoxazine or pyridodiazepine analogs (see ) and evaluate biological activity (e.g., enzyme inhibition).

Basic: What safety protocols are recommended for handling nitro-substituted quinoxaline-diones?

Answer :

While specific hazard data for this compound is limited, general precautions for nitroaromatics include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers, away from light and reducing agents (nitro groups are oxidizers).

- Spill management : Neutralize with damp sand or vermiculite; avoid combustion .

Advanced: What computational tools can predict the physicochemical properties of this compound?

Q. Answer :

- Molecular dynamics (MD) simulations : Assess solubility and aggregation behavior in solvents.

- Density functional theory (DFT) : Calculate HOMO/LUMO energies for redox potential and charge-transfer properties.

- ADMET prediction : Software like SwissADME estimates bioavailability, logP, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.